Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 162363-45-3
VCID: VC21310852
InChI: InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4
Molecular Formula: C22H17ClN2O2
Molecular Weight: 376.8 g/mol

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-

CAS No.: 162363-45-3

Cat. No.: VC21310852

Molecular Formula: C22H17ClN2O2

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- - 162363-45-3

Specification

CAS No. 162363-45-3
Molecular Formula C22H17ClN2O2
Molecular Weight 376.8 g/mol
IUPAC Name 4-chloro-6,7-bis(phenylmethoxy)quinazoline
Standard InChI InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2
Standard InChI Key ANFJQFRPEZFBJJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4

Introduction

ParameterValue
CAS Number162363-45-3
Molecular FormulaC22H17ClN2O2
IUPAC Name4-chloro-6,7-bis(phenylmethoxy)quinazoline
PubChem Compound ID22923433

These identification parameters ensure precise referencing of the compound in scientific literature and chemical databases, facilitating research continuity and reproducibility in experimental studies.

Physical and Chemical Properties

Understanding the physical and chemical properties of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- is essential for predicting its behavior in various environments and applications. These properties influence aspects such as solubility, reactivity, and potential formulation strategies for pharmaceutical applications.

Basic Properties

The fundamental physical and chemical characteristics of the compound provide a foundation for understanding its behavior:

PropertyValueStatus
Molecular Weight376.8 g/molExperimental
Density1.293±0.06 g/cm³Predicted
Boiling Point543.7±45.0 °CPredicted
pKa0.67±0.30Predicted

These properties establish the compound's physical state under standard conditions and provide insights into its potential handling requirements for research applications .

Structural Identifiers

For computational chemistry and database searching, the compound is represented by several standard structural notations:

Identifier TypeValue
Standard InChIInChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2
Standard InChIKeyANFJQFRPEZFBJJ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4

These standardized identifiers facilitate computational analyses and enable precise cross-referencing across chemical databases in research settings.

Structural Features and Molecular Composition

Core Structure

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- features a quinazoline core scaffold, which is a heterocyclic structure containing a benzene ring fused with a pyrimidine ring. This basic framework provides rigidity and serves as the foundation for the compound's chemical and biological interactions. The quinazoline nucleus is widely recognized in medicinal chemistry as a privileged structure due to its appearance in numerous bioactive compounds.

Functional Groups

  • Chloro group at position 4: Provides a reactive site for nucleophilic substitution reactions

  • Two phenylmethoxy (benzyloxy) groups at positions 6 and 7: Contribute to lipophilicity and potential π-π interactions with biological targets

  • Nitrogen atoms in the quinazoline core: Potential hydrogen bond acceptors in biological systems

These structural elements combine to create a molecule with specific chemical reactivity patterns and potential biological interaction points.

Starting MaterialChlorinating AgentConditionsYield Range
Quinazolin-4(1H)-one derivativesPhosphorus oxychloride (POCl₃)115-120°C, 1-8 hours71-91%
Quinazolin-4(1H)-one derivativesThionyl chloride with DMFReflux, overnight79-82%

These methods represent potential pathways for synthesizing the target compound, though specific optimization would be required .

Probable Synthetic Route

Based on information from related compounds, the synthesis of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- likely involves:

  • Initial preparation of a 6,7-dihydroxyquinazolin-4(1H)-one precursor

  • Benzylation of the hydroxyl groups using benzyl halides under basic conditions to introduce the phenylmethoxy groups

  • Chlorination of the resulting intermediate at the 4-position using POCl₃ or thionyl chloride

This proposed synthetic pathway would need experimental verification for the specific target compound .

Future Research Directions

Structure-Activity Relationship Studies

Future investigations of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- may benefit from:

  • Systematic modifications of the phenylmethoxy groups to explore effects on biological activity

  • Replacement of the chloro group with other substituents to assess impact on target selectivity

  • Conformational analysis to understand the three-dimensional arrangement of the molecule and its implications for target binding

These structure-activity relationship studies could provide valuable insights into optimizing the compound's properties for specific research applications .

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